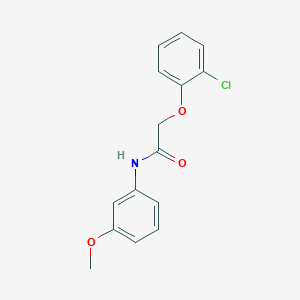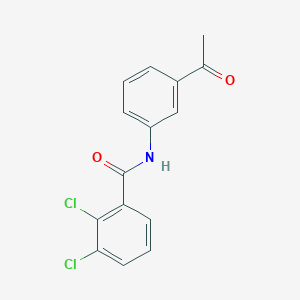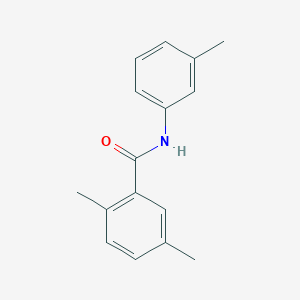
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide works by inhibiting the activity of BRD9, a protein that is involved in the regulation of gene expression. BRD9 is a member of the bromodomain and extraterminal (BET) protein family, which plays a critical role in the transcriptional regulation of genes. By inhibiting the activity of BRD9, N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its selectivity for BRD9, which allows for the specific targeting of this protein. This can help to reduce off-target effects and improve the accuracy of the results. However, one limitation of using N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects. In addition, the synthesis of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be challenging and time-consuming, which may limit its availability for research purposes.
未来方向
There are several future directions for research on N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of focus is the development of more potent analogs of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide that can be used at lower concentrations. Another area of research is the identification of additional therapeutic applications for N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, particularly in the treatment of neurological disorders. Finally, further research is needed to better understand the mechanism of action of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide and its effects on gene expression in different cell types.
合成方法
The synthesis of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves a multi-step process that includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form 4-bromo-2-methylbenzoyl chloride. This intermediate is then reacted with 3,5-dimethylisoxazole-4-carboxamide in the presence of triethylamine to yield N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. The final product is obtained through a purification process using column chromatography.
科学研究应用
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been identified as a selective inhibitor of the protein BRD9, which is involved in the regulation of gene expression. N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-6-10(14)4-5-11(7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCGHQUOBZZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)
![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)

![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5797901.png)
![1,3-dimethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797905.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5797916.png)


![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)